molecular formula C13H21N3O B11792989 2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

Cat. No.: B11792989
M. Wt: 235.33 g/mol
InChI Key: RIGKYCULGKAMPQ-DTIOYNMSSA-N
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Description

2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is a chiral propanamide derivative characterized by:

  • Molecular formula: C₁₂H₁₈N₃O.
  • Structure: A propanamide backbone with an amino group at position 2 and two substituents on the nitrogen atom: an isopropyl group (propan-2-yl) and a stereospecific (S)-configured pyridin-2-ylethyl group.

This compound’s structural complexity suggests applications in pharmaceuticals, particularly in targeting enzymes or receptors where stereochemistry and aromatic interactions are pivotal .

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

InChI

InChI=1S/C13H21N3O/c1-9(2)16(13(17)10(3)14)11(4)12-7-5-6-8-15-12/h5-11H,14H2,1-4H3/t10?,11-/m0/s1

InChI Key

RIGKYCULGKAMPQ-DTIOYNMSSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N(C(C)C)C(=O)C(C)N

Canonical SMILES

CC(C)N(C(C)C1=CC=CC=N1)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide typically involves the reaction of 2-aminopropanamide with isopropylamine and a pyridine derivative under controlled conditions. The reaction is usually carried out in a solvent such as toluene or ethanol, with the addition of a catalyst like trifluoroacetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Propanamide Derivatives

Structural and Functional Differences

The table below compares the target compound with five analogous propanamides:

Compound Name Molecular Formula Substituents on Nitrogen Key Features/Applications Reference
2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide C₁₂H₁₈N₃O Isopropyl, (S)-pyridin-2-ylethyl Chiral specificity; potential CNS activity
(2S)-2-amino-N-[(6-chloro-3-pyridinyl)methyl]-N-isopropylpropanamide C₁₂H₁₈ClN₃O Isopropyl, 6-chloro-pyridin-3-ylmethyl Chlorine enhances lipophilicity; agrochemical
(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide C₁₁H₁₆N₂O (S)-Phenylethyl Aromatic interactions; intermediate in synthesis
Taranabant (N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]...) C₂₇H₂₅ClF₃N₃O₂ Complex aryl and trifluoromethyl groups Anti-obesity drug (CB1 receptor antagonist)
N-Methyl Propanamide C₄H₉NO Methyl Solvent, industrial applications
Key Observations:

Substituent Impact: The pyridine ring in the target compound and its chloro-derivative () introduces polarity and hydrogen-bonding capacity. Aromatic vs. This difference may affect solubility and target selectivity .

Stereochemistry :

  • The (S)-configuration in the target compound and Taranabant () highlights the importance of stereochemistry in drug-receptor interactions. For example, Taranabant’s anti-obesity activity relies on its specific stereoisomer .

Biological Applications: Therapeutic Potential: Taranabant’s clinical use contrasts with the target compound’s speculative CNS applications, underscoring how complex substituents (e.g., trifluoromethyl, cyanophenyl) drive therapeutic efficacy . Industrial Use: Simpler propanamides like N-Methyl Propanamide () serve as solvents or intermediates, lacking the structural complexity for targeted bioactivity .

Biological Activity

2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an amine group, a propanamide moiety, and a pyridine ring, contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N3O, with a molecular weight of 235.33 g/mol. The presence of functional groups allows for various chemical transformations, which are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Interaction studies indicate its potential efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-AminoethylpyridineAmino group attached to ethyl pyridineAntimicrobial
N-(Pyridin-2-yl)propionamideAmide linkage with pyridineAnticancer
3-AminopyridineSimple amino substitution on pyridineNeuroprotective

The unique combination of functional groups in this compound enhances its interaction with biological targets compared to simpler analogs.

Neuroprotective Effects

Research has indicated that compounds structurally similar to this compound may possess neuroprotective properties. Studies have shown that certain derivatives can provide protection in seizure models, suggesting potential applications in treating neurological disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. Each method presents advantages and challenges regarding yield, purity, and scalability. Notably, the synthesis often involves reactions that facilitate the introduction of the pyridine ring and the amine group into the propanamide backbone.

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with this compound:

  • Anticonvulsant Screening : In a study evaluating new hybrid compounds, several derivatives demonstrated protective effects in seizure models (e.g., maximal electroshock seizure and pentylenetetrazole tests). The results indicated promising anticonvulsant activity for specific compounds derived from similar structural frameworks .
  • Antibacterial Activity : Another study focused on the antibacterial properties of related compounds revealed that certain derivatives exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

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